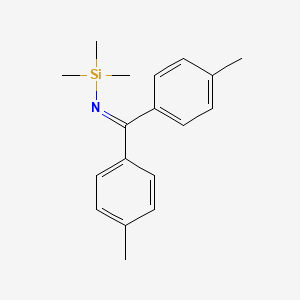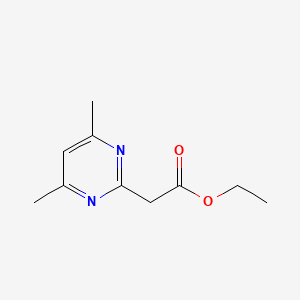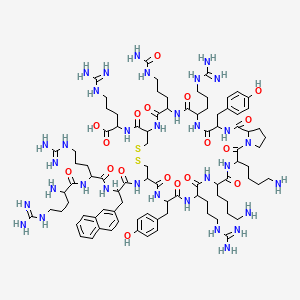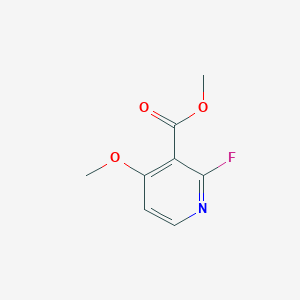![molecular formula C24H9F3S3 B12115761 3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)
3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene is a complex organic compound characterized by the presence of trifluoromethyl groups and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alkenes.
Scientific Research Applications
3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene involves its interaction with specific molecular targets. The trifluoromethyl groups and thiophene rings can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
1,3-Bis(3,4,5-trifluoro-2,6-dinitrophenyl)urea: A multifluorine substituted compound with applications in propellant formulations.
Uniqueness
3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene is unique due to its combination of trifluoromethyl groups and thiophene rings, which confer distinct electronic and steric properties. These features make it a valuable compound for designing new materials and exploring novel chemical reactivity.
Properties
Molecular Formula |
C24H9F3S3 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-[2-[2,4,6-trifluoro-3,5-bis(2-thiophen-3-ylethynyl)phenyl]ethynyl]thiophene |
InChI |
InChI=1S/C24H9F3S3/c25-22-19(4-1-16-7-10-28-13-16)23(26)21(6-3-18-9-12-30-15-18)24(27)20(22)5-2-17-8-11-29-14-17/h7-15H |
InChI Key |
PZEHBNBPVPHUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C#CC2=C(C(=C(C(=C2F)C#CC3=CSC=C3)F)C#CC4=CSC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


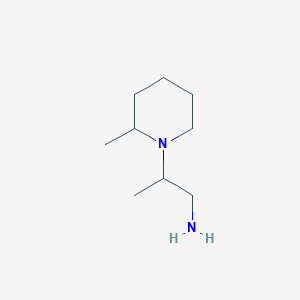
![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)
![cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]](/img/structure/B12115700.png)
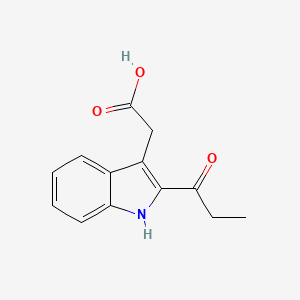

![2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12115707.png)

